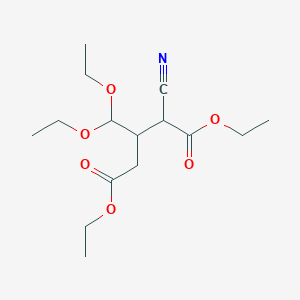
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate is an organic compound with the molecular formula C13H21NO5. This compound is characterized by its cyano group and diethoxymethyl substituent on a pentanedioate backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate typically involves the reaction of diethyl malonate with cyanoacetic acid and formaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions lead to the formation of different products depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-cyano-3-methyl-pentanedioate: Similar structure but with a methyl group instead of a diethoxymethyl group.
Diethyl 2,4-dicyano-3-(2,3-dimethoxyphenyl)pentanedioate: Contains additional cyano and methoxy groups.
Uniqueness
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate is unique due to its diethoxymethyl substituent, which imparts different chemical reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
56744-28-6 |
|---|---|
Molekularformel |
C15H25NO6 |
Molekulargewicht |
315.36 g/mol |
IUPAC-Name |
diethyl 2-cyano-3-(diethoxymethyl)pentanedioate |
InChI |
InChI=1S/C15H25NO6/c1-5-19-13(17)9-11(15(21-7-3)22-8-4)12(10-16)14(18)20-6-2/h11-12,15H,5-9H2,1-4H3 |
InChI-Schlüssel |
BJLGOXBJQWWYFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(CC(=O)OCC)C(C#N)C(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
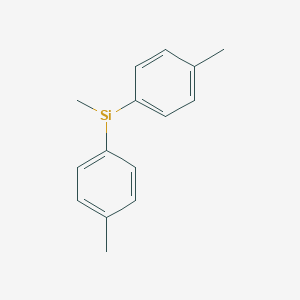
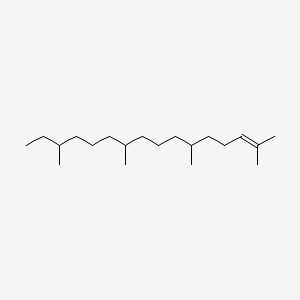
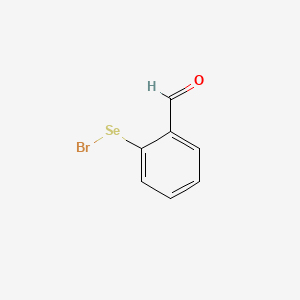
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
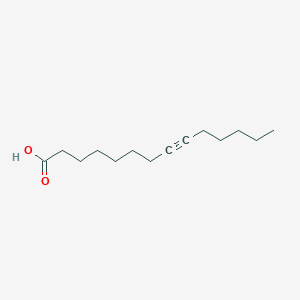
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
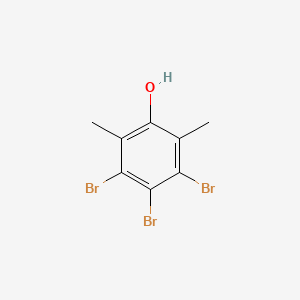
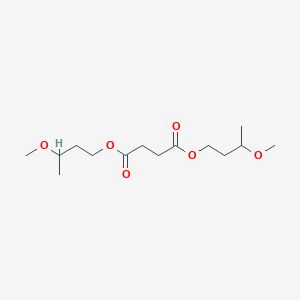
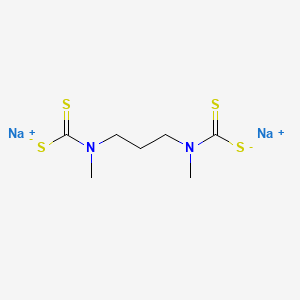
![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
